1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
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Properties
IUPAC Name |
1-ethyl-3-methyl-5-sulfanylidene-6-(thiophen-2-ylmethyl)-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c1-3-17-11-10(8(2)15-17)14-13(19)16(12(11)18)7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFCPZGKBPRWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 1030102-83-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antiviral effects, and other pharmacological applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 306.4 g/mol. The structure includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.4 g/mol |
| Molecular Formula | C13H14N4OS2 |
| CAS Number | 1030102-83-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Lines Tested : The compound was tested against HepG2 (liver cancer) and Huh-7 (hepatocellular carcinoma) cells.
- Mechanism of Action :
Case Study: Apoptotic Induction
In a study by Gabera et al., several derivatives of pyrazolo-pyrimidines were synthesized and tested for their antiproliferative properties. The results indicated that these compounds could significantly induce apoptosis in cancer cells, with IC50 values ranging from 4 to 10 μM against HepG2 and MCF7 cells .
Antiviral Activity
The compound also exhibits antiviral properties , particularly against viral infections such as HIV and the tobacco mosaic virus (TMV).
- HIV Activity : In vitro studies demonstrated that certain analogs of pyrazolo-pyrimidines showed potent anti-HIV activity with an EC50 value of approximately 3.98 μM, indicating its potential as a therapeutic agent against HIV .
- TMV Inhibition : The compound has shown efficacy in inhibiting TMV replication, with significant reductions in viral load observed at specific concentrations .
Other Pharmacological Activities
Beyond anticancer and antiviral activities, this compound has been investigated for various other biological effects:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against pathogenic bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is required to elucidate these effects fully.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of This compound :
Scientific Research Applications
Key Synthesis Pathways
| Method | Reagents | Yield | Remarks |
|---|---|---|---|
| One-pot synthesis | Phenyl hydrazine, aldehydes, thiobarbituric acid | High | Environmentally friendly approach |
| Cyclization | 5-amino-3-methyl-1-phenylpyrazole | Moderate | Involves solvent-free conditions |
Biological Activities
The biological evaluation of 1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has demonstrated promising results in various studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. In vitro assays demonstrated that some derivatives were nearly equipotent to established anticancer agents .
Other Therapeutic Applications
The compound has also been investigated for its potential as an antiviral agent. Preliminary studies suggest it may inhibit viral replication mechanisms, making it a candidate for further research in antiviral drug development.
Case Studies
Several case studies have documented the efficacy of this compound in different therapeutic contexts:
- Antibacterial Activity : A study evaluated a series of synthesized pyrazolo derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations comparable to standard antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values indicating substantial cytotoxic effects, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Reaction Table for Analogous Compounds
Key Research Findings
-
Regioselectivity : Alkylation at the pyrimidine nitrogen (N1) is favored over pyrazole nitrogen due to steric and electronic factors .
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Thiol Reactivity : The 5-thioxo group participates in nucleophilic substitution reactions, enabling further derivatization (e.g., S-alkylation with alkyl halides) .
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Stability : The thiophen-2-ylmethyl substituent enhances stability under acidic conditions but may undergo oxidation under strong oxidizing agents .
Challenges and Limitations
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Synthetic Complexity : Multistep synthesis requires precise control to avoid side products like regioisomers .
-
Spectral Characterization : Overlapping signals in ¹H NMR (e.g., tetrahydro ring protons) complicate structural elucidation .
Comparative Analysis with Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
